molecular formula C13H21N3O B8111317 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8111317
M. Wt: 235.33 g/mol
InChI Key: WRPPYGQZIIULAY-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and an ethoxymethyl group attached to a tetrahydro-pyrazolo[3,4-c]pyridine core.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropylmethyl and ethoxymethyl groups are then introduced through alkylation reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

  • 1-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
  • 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridine

These compounds share structural similarities but differ in the substituents attached to the pyrazolo[3,4-c]pyridine core. The unique combination of cyclopropylmethyl and ethoxymethyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-9-11-5-14-7-13-12(11)6-15-16(13)8-10-3-4-10/h6,10-11,14H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPYGQZIIULAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC2=C1C=NN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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